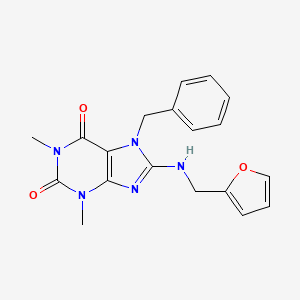

7-benzyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-Benzyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a theophylline-derived xanthine analog characterized by a benzyl group at position 7 and a furan-2-ylmethylamino substituent at position 7. This compound is part of a broader class of purine-2,6-diones studied for their diverse pharmacological activities, including serotonin receptor modulation and central nervous system (CNS) effects .

Properties

IUPAC Name |

7-benzyl-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-22-16-15(17(25)23(2)19(22)26)24(12-13-7-4-3-5-8-13)18(21-16)20-11-14-9-6-10-27-14/h3-10H,11-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQXZBBHNYXJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-benzyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a purine core with various substituents that enhance its biological activity.

Biological Activity Overview

Research on this compound indicates several potential biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have reported significant cytotoxic effects against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective dose ranges.

- Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor of specific kinases involved in cancer progression. Preliminary studies have indicated its potential to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

- Antioxidant Properties : Some investigations have suggested that this compound exhibits antioxidant activity, which could help mitigate oxidative stress in cells and contribute to its anticancer effects.

Anticancer Studies

Several studies have explored the anticancer properties of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.0 | Induction of apoptosis |

| A549 | 4.5 | CDK inhibition |

| HepG2 | 6.0 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms.

Enzyme Inhibition Studies

In vitro assays have demonstrated that the compound can inhibit CDK2 and Aurora-A kinase:

| Kinase | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| CDK2 | 0.98 | Arrests cells in S phase |

| Aurora-A | 0.16 | Induces mitotic arrest |

These results indicate that the compound could serve as a lead for developing novel kinase inhibitors for cancer therapy.

Case Studies

A notable case study involved the administration of this compound in a xenograft model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

The substituent at position 8 significantly influences pharmacological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects at Position 8

Key Observations :

- Receptor Affinity: Compound 21 () demonstrates that bulky, flexible substituents (e.g., piperazinylbutylamino) enhance 5-HT receptor polypharmacology.

- CNS Activity : Substitution with pyridinyloxy groups (3j, 3m) eliminates CNS stimulation, suggesting that heteroaromatic groups at position 8 can decouple CNS effects from other activities (e.g., analgesia) .

- Physicochemical Properties: The phenyl-substituted analog (Compound 15) has a melting point of 164°C, while morpholine and hydroxypropylamino analogs may exhibit improved solubility due to polar groups .

Substituent Variations at Position 7

The benzyl group at position 7 is a common feature among analogs, but substitutions with allyl, octyl, or chlorobenzyl groups alter pharmacological profiles:

Table 2: Substituent Effects at Position 7

Key Observations :

- Electron-Withdrawing Groups : Chlorobenzyl substituents may influence electronic properties and receptor binding through halogen bonding .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-benzyl-8-((furan-2-ylmethyl)amino)-1,3-dimethylpurine-2,6-dione?

- Methodology : Multi-step organic synthesis is typically employed. Common steps include:

- Alkylation of the purine core at the N7 position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Nucleophilic substitution at the C8 position with furan-2-ylmethylamine, often requiring activation via bromination or chlorination of the purine precursor.

- Optimization of reaction conditions (temperature: 60–80°C; solvents: DMF, THF; catalysts: Pd-based for coupling reactions) to improve yield and purity .

- Analytical Validation : Intermediate and final products are characterized using NMR (¹H, ¹³C), IR spectroscopy, and HPLC to confirm structural integrity .

Q. How is the compound characterized structurally and functionally?

- Structural Analysis :

- Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for benzyl protons; δ 6.3–6.5 ppm for furan protons) and ¹³C NMR (C=O peaks at ~160–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~423.4 g/mol for C₂₁H₂₂N₆O₃).

- Functional Assays : Preliminary screening via enzyme-linked assays (e.g., xanthine oxidase inhibition) or receptor-binding studies (e.g., adenosine receptor subtypes) .

Q. What are the recommended storage conditions and solubility profiles?

- Storage : Stable at –20°C in anhydrous DMSO or ethanol; avoid light and moisture due to hydrolytic sensitivity of the furan and hydrazine moieties .

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), partially soluble in ethanol, and insoluble in water. Solubility can be enhanced via co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with adenosine receptors?

- Methodology :

- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model binding to A₁/A₂A receptors. Focus on the furan and benzyl groups’ π-π stacking and hydrogen-bonding interactions .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS). Key parameters: RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

- Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) data (e.g., KD values) .

Q. How to address contradictory data in receptor-binding affinity assays?

- Case Example : Discrepancies in A₂A receptor IC₅₀ values may arise from assay conditions (e.g., buffer pH, Mg²⁺ concentration).

- Resolution Strategies :

- Standardize assay protocols (e.g., use CHO-K1 cells expressing human A₂A receptors).

- Validate via orthogonal methods (ITC for thermodynamic profiling or radioligand displacement assays) .

- Adjust substituents (e.g., replace furan with thiophene) to probe steric/electronic effects .

Q. What structural analogs show improved pharmacokinetic (PK) properties?

- Analog Design :

- Table of Key Analogs :

| Analog Substituent | Bioactivity | LogP (Predicted) |

|---|---|---|

| 8-(Thiophen-2-ylmethyl) | Enhanced A₁ affinity | 2.1 |

| 7-(4-Fluorobenzyl) | Improved metabolic stability | 2.8 |

- Rationale : Fluorination reduces CYP450-mediated oxidation; thiophene enhances lipophilicity .

Q. How to resolve spectral ambiguities in characterizing synthetic intermediates?

- Challenge : Overlapping NMR peaks for benzyl/furan protons.

- Solutions :

- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm connectivity .

- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track specific carbons .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., for hydrazine derivatives) .

Data Contradiction Analysis

Q. Why do in vitro and in vivo efficacy results diverge for this compound?

- Hypotheses :

- Poor bioavailability due to low solubility or rapid hepatic clearance.

- Off-target effects in complex biological systems.

- Testing :

- ADME Studies : Measure plasma protein binding, Caco-2 permeability, and hepatic extraction ratio .

- Metabolite ID : Use LC-MS/MS to identify active/inactive metabolites (e.g., hydroxylation at the benzyl group) .

Methodological Recommendations

Q. What in silico tools predict the compound’s toxicity profile?

- Tools :

- ProTox-II : Predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., purine core).

- ChemAxon : Calculates physicochemical properties (LogP, pKa) to guide lead optimization .

- Limitations : False positives for rare metabolites; validate with zebrafish embryo toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.